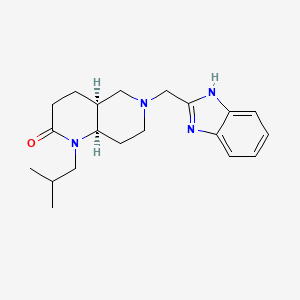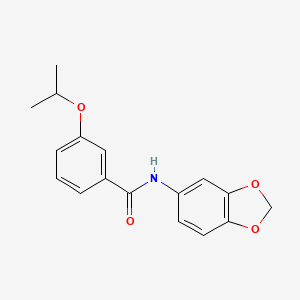![molecular formula C16H19N3O3S B5454367 N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B5454367.png)
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-4-carboxamide is a chemical compound with a complex structure that includes a pyridine ring and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Sulfamoylphenyl Intermediate: The initial step involves the reaction of 4-aminophenylsulfonamide with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-[(2-methylpropyl)sulfamoyl]phenylamine.
Coupling with Pyridine Carboxylic Acid: The intermediate is then coupled with pyridine-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the sulfamoyl group.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted derivatives at the sulfamoyl group.
Scientific Research Applications
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-3-carboxamide
- N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-2-carboxamide
Uniqueness
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-4-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(2-methylpropylsulfamoyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12(2)11-18-23(21,22)15-5-3-14(4-6-15)19-16(20)13-7-9-17-10-8-13/h3-10,12,18H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNBBXPDLDGJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-methoxyphenyl)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B5454284.png)
![4-(naphthalen-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5454299.png)
![1-[3-Fluoro-4-(piperidin-1-yl)phenyl]propan-1-one](/img/structure/B5454302.png)
![5-methyl-N-(3-phenoxypropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5454309.png)
![2-(4-ethylphenoxy)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide](/img/structure/B5454317.png)
![rel-(4aS,8aR)-6-(5-fluoro-2-methoxybenzyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5454329.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(3-thienylacetyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5454333.png)
![ETHYL 4-{[2-(2,6-DIMETHYLMORPHOLINO)ACETYL]AMINO}BENZOATE](/img/structure/B5454340.png)
![ETHYL 1-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE](/img/structure/B5454341.png)
![[3-(3,4-difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[5-(2-methylpropyl)-1H-pyrazol-3-yl]methanone](/img/structure/B5454347.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5454349.png)


![1-[5-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]thiophen-2-yl]ethanone](/img/structure/B5454373.png)
